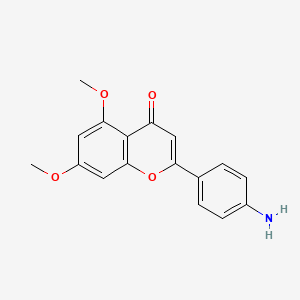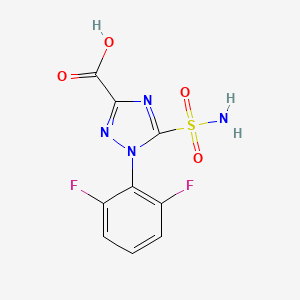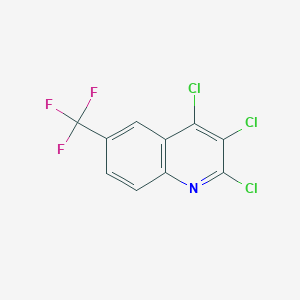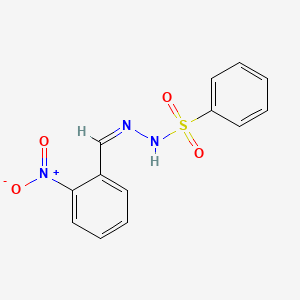![molecular formula C15H30N2O2Si B11831088 N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) CAS No. 62051-12-1](/img/structure/B11831088.png)
N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) is a silicon-containing organic compound It is characterized by the presence of a silane group bonded to a vinyl group and two N-butylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) typically involves the reaction of vinylmethylsilane with N-butylacetamide in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalyst: Transition metal catalysts such as palladium or platinum
Solvent: Organic solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The silane group can be reduced to form silanols or siloxanes.
Substitution: The N-butylacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Silanols, siloxanes
Substitution: Substituted amides or alcohol derivatives
Scientific Research Applications
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in polymerization reactions, while the silane group can form stable bonds with various substrates. The N-butylacetamide groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Methyl(vinyl)silanediyl)bis(N-phenylacetamide)
- N,N’-(Methyl(vinyl)silanediyl)bis(N-ethylacetamide)
Uniqueness
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may offer better solubility, stability, and reactivity, making it suitable for specialized applications.
Properties
CAS No. |
62051-12-1 |
|---|---|
Molecular Formula |
C15H30N2O2Si |
Molecular Weight |
298.50 g/mol |
IUPAC Name |
N-[[acetyl(butyl)amino]-ethenyl-methylsilyl]-N-butylacetamide |
InChI |
InChI=1S/C15H30N2O2Si/c1-7-10-12-16(14(4)18)20(6,9-3)17(15(5)19)13-11-8-2/h9H,3,7-8,10-13H2,1-2,4-6H3 |
InChI Key |
VJJWRYLEWHKBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)C)[Si](C)(C=C)N(CCCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-](/img/structure/B11831011.png)

![[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11831020.png)

![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)









